molecular formula C19H17NO2 B1406319 4-(4-Isopropoxybenzoyl)quinoline CAS No. 1706443-70-0

4-(4-Isopropoxybenzoyl)quinoline

Cat. No.: B1406319
CAS No.: 1706443-70-0
M. Wt: 291.3 g/mol
InChI Key: QDRQYPJEQMSHQK-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzoyl)quinoline is a quinoline derivative characterized by a 4-isopropoxybenzoyl substituent at the 4-position of the quinoline scaffold. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties . The 4-position substitution is particularly significant, as it often modulates biological activity by influencing molecular interactions with target proteins or enzymes . The isopropoxybenzoyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability and binding affinity compared to simpler substituents like methoxy or methyl groups .

Properties

CAS No.

1706443-70-0

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(4-propan-2-yloxyphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C19H17NO2/c1-13(2)22-15-9-7-14(8-10-15)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-13H,1-2H3

InChI Key

QDRQYPJEQMSHQK-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • The quinoline core provides a planar aromatic system for π-π stacking interactions.
Substitution at the 4-Position

The 4-position of quinoline is a critical site for bioactivity modulation. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent at 4-Position Key Properties/Activities Reference
4-(4-Isopropoxybenzoyl)quinoline 4-Isopropoxybenzoyl High lipophilicity, potential CNS activity
Chloroquine Piperazine ring Antimalarial, antiviral
2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline 4-Methylpiperidinyl Antipsychotic activity
4-[(4-Ethoxyphenyl)amino]-1,3-dimethylpyrazoloquinoline 4-Ethoxyphenylamino Apoptosis induction
4-((4-tert-Butylbenzyl)thio)-6-methoxy-2-methylquinoline 4-Thioether Anti-tubercular (MIC: 0.5 µg/mL)

Key Observations :

  • Lipophilicity: The isopropoxybenzoyl group in the target compound likely confers higher logP values compared to methoxy or amino substituents, enhancing blood-brain barrier penetration .
  • Bioactivity: Piperazine-substituted quinolines (e.g., chloroquine) exhibit broad-spectrum antiparasitic activity, while thioether derivatives show potent anti-tubercular effects . The isopropoxybenzoyl group’s role in target binding remains underexplored but may mimic aryl ketone pharmacophores in kinase inhibitors .

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